5-Hydroxy Propafenone-d5 Hydrochloride
Overview
Description
5-Hydroxy Propafenone-d5 Hydrochloride is a deuterium-labeled analogue of 5-Hydroxy Propafenone Hydrochloride. It is a metabolite of Propafenone, a class IC antiarrhythmic agent used to treat conditions like atrial fibrillation and ventricular arrhythmias . The compound is primarily used in scientific research, particularly in the fields of neurology and cardiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone-d5 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Propafenone. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the purity of the final product. Quality control measures are implemented to ensure that the compound meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Propafenone-d5 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated products, while reduction can produce deuterated analogues of the parent compound .
Scientific Research Applications
5-Hydroxy Propafenone-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Propafenone and its metabolites in the body.
Mechanism of Action
The mechanism of action of 5-Hydroxy Propafenone-d5 Hydrochloride is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, thereby reducing the excitability of these cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound is more selective for cells with a high rate of activity but also affects normal cells to a lesser extent .
Comparison with Similar Compounds
Similar Compounds
Propafenone: The parent compound, used as an antiarrhythmic agent.
Flecainide: Another class IC antiarrhythmic agent with a similar mechanism of action.
Lidocaine: A class IB antiarrhythmic agent with different pharmacokinetic properties.
Uniqueness
5-Hydroxy Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research, where accurate measurement of drug behavior is crucial .
Properties
IUPAC Name |
1-[5-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i14D2,15D2,18D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-CHHLNNTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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